molecular formula C16H15ClO B1605534 4-(4-chlorophenyl)-3-phenyl-2-Butanone CAS No. 4863-70-1

4-(4-chlorophenyl)-3-phenyl-2-Butanone

Cat. No.: B1605534
CAS No.: 4863-70-1
M. Wt: 258.74 g/mol
InChI Key: BRPUMIYBQYEVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-3-phenyl-2-Butanone is a useful research compound. Its molecular formula is C16H15ClO and its molecular weight is 258.74 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

4863-70-1

Molecular Formula

C16H15ClO

Molecular Weight

258.74 g/mol

IUPAC Name

4-(4-chlorophenyl)-3-phenylbutan-2-one

InChI

InChI=1S/C16H15ClO/c1-12(18)16(14-5-3-2-4-6-14)11-13-7-9-15(17)10-8-13/h2-10,16H,11H2,1H3

InChI Key

BRPUMIYBQYEVHM-UHFFFAOYSA-N

SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC=C2

Key on ui other cas no.

4863-70-1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of N-methoxy-N-methyl-3-(4-chlorophenyl)-2-phenylpropanamide (Step C, 16 g, 53 mmol, dried by azeotroping with toluene) in anhydrous tetrahydrofuran (200 mL) at 0° C. was added methylmagnesium bromide (3 M in ether, 35 mL, 0.11 mol). After stirring at 0° C. for 2 h, the reaction was quenched with methanol (5 mL) and 2 M hydrochloric acid (50 mL). The volatile materials were removed by concentrating on a rotary evaporator and the residue partitioned between saturated ammonium chloride (200 mL) and ether (200 mL). The organic layer was separated, and the aqueous layer was extracted with ether (2 times 200 mL) The combined organic extracts were dried over anhydrous magnesium sulfate, filtered and concentrated to dryness to give the title compound, which was used without further purification. 1H NMR (500 MHz, CD3OD): δ 7.45-7.02 (m, 9H), 4.08 (dd, 1H), 3.34 (dd, 1H), 2.90 (dd, 1H), 2.03 (s, 3H).
Name
N-methoxy-N-methyl-3-(4-chlorophenyl)-2-phenylpropanamide
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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